
4-(Oxetan-3-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “4-(Oxetan-3-yl)pyridin-2-amine” and similar compounds often involves the use of trimethyloxosulfonium iodide . By increasing the equivalents of this reagent, the oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Molecular Structure Analysis
The molecular structure of “this compound” includes an oxetane ring attached to a pyridinylamine structure . The InChI code for this compound is1S/C8H10N2O/c9-8(5-11-6-8)7-3-1-2-4-10-7/h1-4H,5-6,9H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 150.18 . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives were synthesized, demonstrating the utility of 4-(Oxetan-3-yl)pyridin-2-amine in creating compounds with potential antibacterial properties. These derivatives were evaluated for their antibacterial activity, showcasing the chemical's role in medicinal chemistry and drug development (Reddy & Prasad, 2021).
Antimicrobial Activity of Derivatives
Further research explored the antimicrobial activities of new compounds derived from isonicotinic acid hydrazide, indicating the broad applicability of this compound and its derivatives in developing new antimicrobial agents. This study highlighted the compound's potential in addressing various microbial threats (Bayrak et al., 2009).
Catalysis in Organic Synthesis
The compound also finds use in catalysis, as evidenced by research on aminomethylation reactions catalyzed by group 3 metal triamido complexes. This application underscores the compound's role in facilitating chemical transformations, contributing to synthetic chemistry and materials science (Nagae et al., 2015).
Peptidomimetic Design
In peptidomimetic design, 3-substituted 2-isocyanopyridines, including this compound derivatives, are used as convertible isocyanides in Ugi four-component reactions. This application demonstrates the compound's versatility in designing constrained di-/tripeptides, highlighting its significance in pharmaceutical chemistry and drug design processes (Hollanders et al., 2021).
Synthesis of Heterocycles
Moreover, this compound is instrumental in synthesizing highly functionalized heterocycles, including pyrroles and pyridines, through multi-component tether catalysis. This application underscores its utility in organic synthesis, offering pathways to complex molecules that could serve as key intermediates or active pharmaceutical ingredients (Li et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(oxetan-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8-3-6(1-2-10-8)7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJGHBSTAQVGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

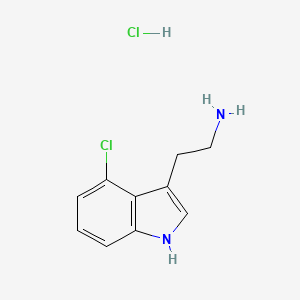
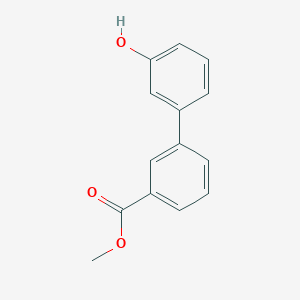
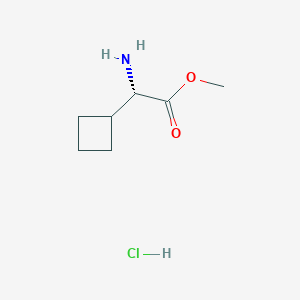


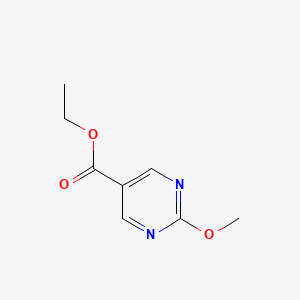
![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)
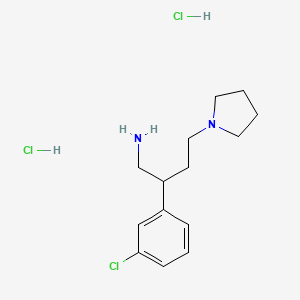
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)
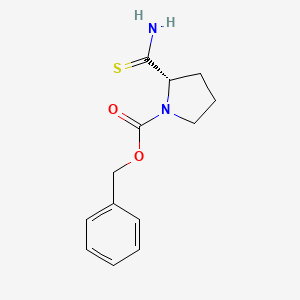
![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)
![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)

